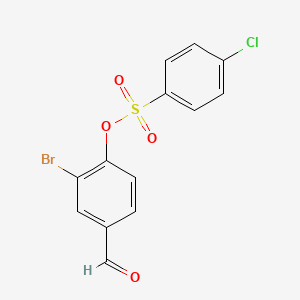

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Supramolecular Assembly and Noncovalent Interactions

A study by Andleeb et al. (2018) explored the supramolecular assemblies of 2- and 4-formylphenyl arylsulfonates, including 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate, emphasizing the crucial role of halogen bonding, π-π interactions, and hydrogen bonding in their solid-state structures. This research underscores the importance of these noncovalent interactions in designing supramolecular architectures with specific topologies, offering insights into the rationalization of crystal structures and the stabilization mechanisms involved (Andleeb et al., 2018).

Synthesis of Organometallic and Organic Compounds

The compound's utility extends to the synthesis of various organometallic and organic molecules. For instance, Kuang Chun-xiang (2011) demonstrated a one-pot synthesis approach to generate (Z)-Aryl 4-(2-bromovinyl)benzenesulfonates from phenols, showcasing the compound's role in facilitating the production of structurally complex molecules with potential applications in materials science and pharmaceutical chemistry (Kuang Chun-xiang, 2011).

Green Chemistry and Ether Cleavage

In green chemistry, the high nucleophilicity of bromide ions, such as those present in "2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate," has been leveraged for the cleavage of ethers. Boovanahalli et al. (2004) employed an ionic liquid bromide form for the nucleophilic displacement in ethers, offering a greener protocol for the regeneration of phenols from aryl alkyl ethers. This method highlights the compound's relevance in sustainable chemical processes by providing an effective and environmentally friendly approach to breaking ether bonds (Boovanahalli et al., 2004).

Material Science and Nanotechnology

The compound finds applications in material science, particularly in the synthesis and characterization of hybrid organo-mineral nanomaterials. Lakraimi et al. (2006) successfully intercalated 4-Chlorobenzenesulfonate (a derivative structure) into zinc-aluminium layered double hydroxides, resulting in stable hybrid nanostructured materials. This research illustrates the compound's potential in the development of advanced materials with novel properties for various technological applications (Lakraimi et al., 2006).

properties

IUPAC Name |

(2-bromo-4-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO4S/c14-12-7-9(8-16)1-6-13(12)19-20(17,18)11-4-2-10(15)3-5-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKPPJEKQELBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667634.png)

![8-(Benzenesulfonyl)-9-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2667635.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2667643.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)

amine hydrochloride](/img/structure/B2667646.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2667648.png)

![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)